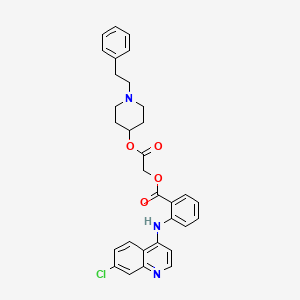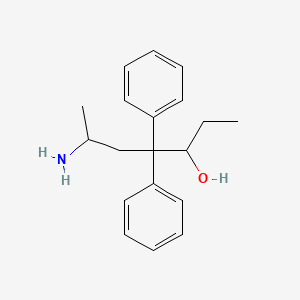
2-Oxo-2-(1-pyrrolidinyl)ethyl N-(((methylamino)carbonyl)oxy)ethanimidothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-2-(1-pyrrolidinyl)ethyl N-(((methylamino)carbonyl)oxy)ethanimidothioate is a complex organic compound with a unique structure that includes a pyrrolidine ring, an oxo group, and an ethanimidothioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(1-pyrrolidinyl)ethyl N-(((methylamino)carbonyl)oxy)ethanimidothioate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through intermolecular cyclization reactions.
Introduction of the Oxo Group: The oxo group is introduced through oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Formation of the Ethanimidothioate Moiety: This step involves the reaction of an appropriate thioamide with an alkylating agent, such as methyl iodide, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxo-2-(1-pyrrolidinyl)ethyl N-(((methylamino)carbonyl)oxy)ethanimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify existing functional groups.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or other reactive sites within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while reduction can produce hydroxylated compounds.
Aplicaciones Científicas De Investigación
2-Oxo-2-(1-pyrrolidinyl)ethyl N-(((methylamino)carbonyl)oxy)ethanimidothioate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Oxo-2-(1-pyrrolidinyl)ethyl N-(((methylamino)carbonyl)oxy)ethanimidothioate involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity . Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
- N-Methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)amine
- 2-Methyl-N-{[2-oxo-2-(1-pyrrolidinyl)ethyl]carbamoyl}alanine
Uniqueness
2-Oxo-2-(1-pyrrolidinyl)ethyl N-(((methylamino)carbonyl)oxy)ethanimidothioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
92065-85-5 |
|---|---|
Fórmula molecular |
C10H17N3O3S |
Peso molecular |
259.33 g/mol |
Nombre IUPAC |
(2-oxo-2-pyrrolidin-1-ylethyl) (1E)-N-(methylcarbamoyloxy)ethanimidothioate |
InChI |
InChI=1S/C10H17N3O3S/c1-8(12-16-10(15)11-2)17-7-9(14)13-5-3-4-6-13/h3-7H2,1-2H3,(H,11,15)/b12-8+ |
Clave InChI |
BDBOSBZRIPXLSV-XYOKQWHBSA-N |
SMILES isomérico |
C/C(=N\OC(=O)NC)/SCC(=O)N1CCCC1 |
SMILES canónico |
CC(=NOC(=O)NC)SCC(=O)N1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















